molecular formula C12H17NO3S B2508656 N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide CAS No. 1235299-25-8

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide

Cat. No.: B2508656
CAS No.: 1235299-25-8
M. Wt: 255.33
InChI Key: HQMXMXNDYRDIHH-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonamide group and a 3-methoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide typically involves the reaction of 3-methoxyphenethylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanesulfonamide.

    Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]cyclopropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide
  • N-[2-(3-methoxyphenyl)ethyl]cyclopropylamine
  • N-[2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXMXNDYRDIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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